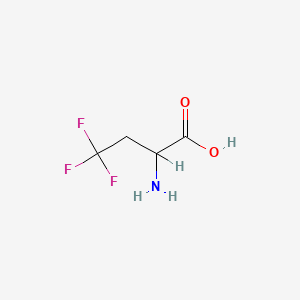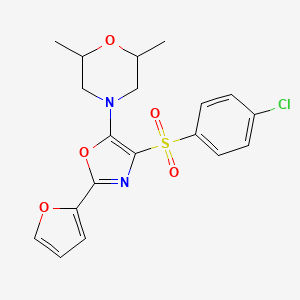
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
Overview
Description
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of bromine, methyl, and phenyl groups in the triazole ring enhances its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 5-bromo-3-methyl-1-phenyl-1h-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Triazoles are known to accept and transfer acyl groups in synthetic reactions . This ability to participate in acyl transfer reactions could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could potentially include pathways related to the biological activities of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Result of Action
Given the wide range of biological activities associated with triazole compounds , the compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that 1,2,3-triazole has strong stability for thermal and acid conditions . This suggests that the compound could potentially maintain its action and efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . Additionally, this compound can accept and transfer acyl groups, making it a useful catalyst in synthetic reactions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the levels of key metabolites . Additionally, this compound has been shown to affect the expression of genes related to cell growth and differentiation, highlighting its potential impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may affect its activity . Understanding these temporal effects is crucial for ensuring the reliability of experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical studies . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its activity . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can be achieved through several methods. One common method involves the cyclization of appropriate hydrazine derivatives with brominated acetophenone under acidic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of hydrazine derivative by reacting phenylhydrazine with methyl acetoacetate.
Step 2: Bromination of the resulting intermediate with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Step 3: Cyclization of the brominated intermediate under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted triazoles with different functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the methyl and phenyl groups, resulting in different chemical reactivity and biological properties.
5-Methyl-1-phenyl-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Phenyl-1H-1,2,4-triazole: Lacks both the bromine and methyl groups, leading to different biological activities.
Uniqueness
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is unique due to the presence of all three substituents (bromine, methyl, and phenyl) on the triazole ring. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-3-methyl-1-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVJYZRSFZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-98-9 | |
| Record name | 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)





![3-ethyl-8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2892708.png)

![Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2892710.png)


![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)


